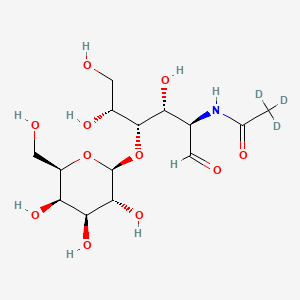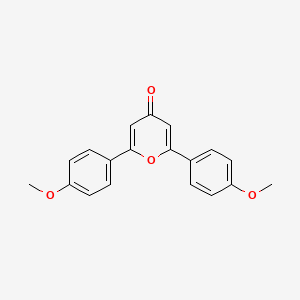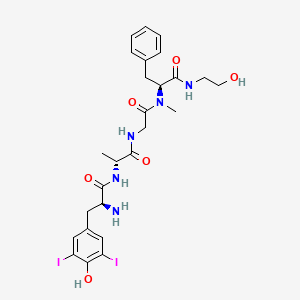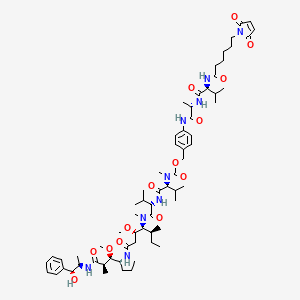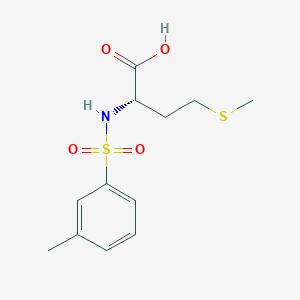
(m-Tolylsulfonyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(m-Tolylsulfonyl)-L-methionine is a synthetic organic compound with the molecular formula C12H17NO4S2 It is a derivative of methionine, an essential amino acid, and features a tolylsulfonyl group attached to the methionine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-methionine typically involves the reaction of L-methionine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-methionine+m-toluenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (m-Tolylsulfonyl)-L-methionine is used as a reagent in organic synthesis. It serves as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis .
Biology
In biological research, this compound is used to study the effects of sulfonyl groups on amino acid behavior and protein interactions. It helps in understanding the role of sulfonylated amino acids in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antioxidant properties and its ability to modulate cellular pathways involved in oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
Similar Compounds
(p-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the para position.
(o-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the ortho position.
(m-Tolylsulfonyl)glycine: A similar compound with glycine instead of methionine.
Uniqueness
(m-Tolylsulfonyl)-L-methionine is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. The meta position of the tolylsulfonyl group provides distinct steric and electronic properties compared to the ortho and para isomers, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO4S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
HONSGGYAQAWECA-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


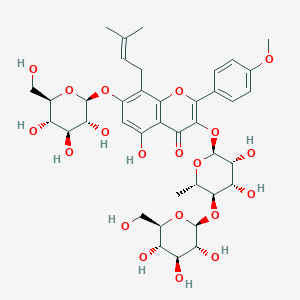
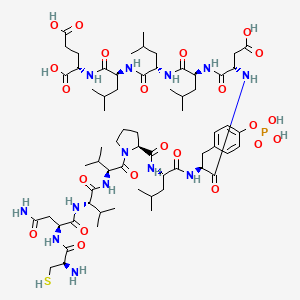
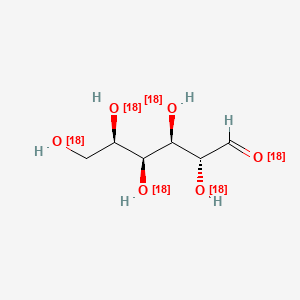
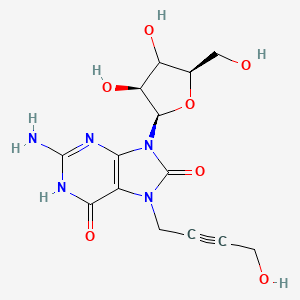
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
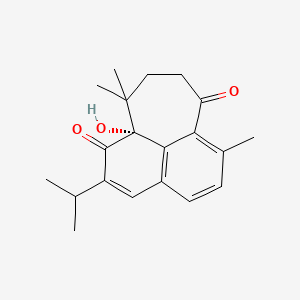

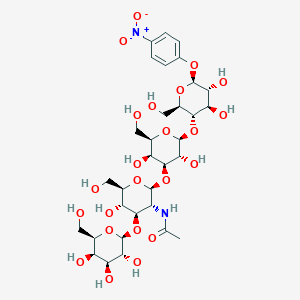
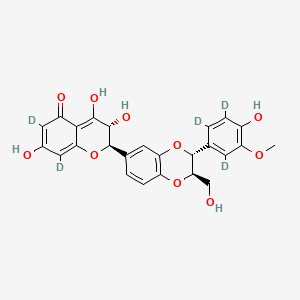
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
